molecular formula C26H30N2O7 B2952989 (E)-5-(2,3-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 862315-43-3

(E)-5-(2,3-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2952989
CAS No.: 862315-43-3
M. Wt: 482.533
InChI Key: JBHVBJHFYHREPH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2,3-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

(E)-5-(2,3-dimethoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound whose scientific research applications primarily involve synthesis, characterization, and exploration of its properties. Studies related to similar compounds have focused on the synthesis and comprehensive characterization of pyrrole derivatives, highlighting the potential for this compound to be synthesized and analyzed using various spectroscopic techniques (Singh, Rawat, & Sahu, 2014) Singhetal.,2014Singh et al., 2014.

Computational Study Insights

Computational studies on similar compounds have provided insights into their molecular structure, electrostatic potential surfaces, and potential for forming dimers with multiple interactions. These studies are crucial for understanding the molecular behavior and potential reactivity of this compound (Singh et al., 2014) Singhetal.,2014Singh et al., 2014.

Chemical Reactivity and Heterocyclic Compound Formation

Research has demonstrated the reactivity of similar compounds towards the formation of a wide range of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. This suggests that this compound could serve as a precursor in the synthesis of various heterocyclic compounds, potentially useful in pharmaceutical and material science applications (Singh et al., 2014) Singhetal.,2014Singh et al., 2014.

Potential for Nonlinear Optical Applications

Further studies on similar compounds have revealed their potential for nonlinear optical (NLO) applications due to their electronic structure and bonding interactions. This highlights an exciting area of research for the compound , suggesting its utility in the development of NLO materials (Singh, Baboo, Rawat, & Gupta, 2013) Singhetal.,2013Singh et al., 2013.

Intramolecular Ring Formation

Research on related molecules has explored intramolecular ring formation, providing a basis for understanding potential synthetic pathways and chemical transformations that this compound might undergo under specific conditions (Yakushijin, Tsuruta, & Furukawa, 1982) Yakushijinetal.,1982Yakushijin et al., 1982.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7/c1-32-21-8-3-7-19(25(21)33-2)23-22(20(29)10-9-18-6-4-15-35-18)24(30)26(31)28(23)12-5-11-27-13-16-34-17-14-27/h3-4,6-10,15,23,30H,5,11-14,16-17H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHVBJHFYHREPH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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